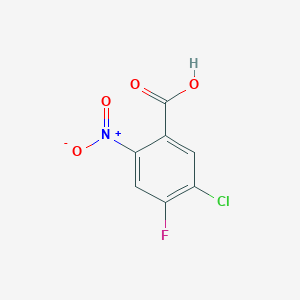

5-chloro-4-fluoro-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It has an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .

Synthesis Analysis

The synthesis of this compound involves a nitration process of 2-chloro-4-fluorobenzoic acid . The reaction takes place in sulfuric acid, by the addition of nitric acid . The reaction leads to a mixture of isomers, i.e., mononitration occurs at positions 5 or 3 of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .Aplicaciones Científicas De Investigación

Nanostructured Luminescent Micelles

Luminescent micelles, incorporating various luminescent tags including potentially 5-chloro-4-fluoro-2-nitrobenzoic acid derivatives, have been extensively studied for their applications in sensing toxic and hazardous materials, bioimaging, drug delivery, and transport. These nano-constructs, due to their amphiphilic nature and well-defined supramolecular structure, are ideal for sensing specific analytes, including nitroaromatic and nitramine explosives, through chemically responsive physical and optical features. This has implications for designing smart nanomaterials for forensic applications (Paria et al., 2022).

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including derivatives of this compound, in synthetic chemistry has shown promise for future developments. These groups, applied in the protection of reactive functional groups during chemical synthesis, enable selective deprotection under light exposure, offering precise control over the synthesis process. This approach has a wide array of applications in developing complex organic molecules (Amit et al., 1974).

Synthesis of Intermediates for Pharmaceutical Applications

The synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), highlights the importance of derivatives of this compound in pharmaceutical manufacturing. This underscores the versatility of such compounds in synthesizing key intermediates for drugs, demonstrating the critical role of advanced synthetic methodologies in pharmaceutical sciences (Qiu et al., 2009).

Analytical Methods in Antioxidant Activity Determination

The study of antioxidants, crucial in various fields from food engineering to pharmacy, often employs derivatives of this compound. These compounds, as part of analytical methods, contribute to determining the antioxidant activity of complex samples, indicating the broader application of such chemicals in research and development of health-related products (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQPHIBSUVTKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741594 |

Source

|

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138762-97-7 |

Source

|

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea](/img/no-structure.png)